molecular formula C8H4BrN3O2 B2569253 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 887206-72-6

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid

Número de catálogo: B2569253
Número CAS: 887206-72-6
Peso molecular: 254.043
Clave InChI: GHRJGGQQZPMOHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

a. Modulation of Metabotropic Glutamate Receptors

One of the prominent applications of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid is as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds in this class can be beneficial in treating various conditions related to glutamate neurotransmission abnormalities. Specific therapeutic areas include:

  • Chronic Pain Management : The compound has shown efficacy in managing different types of chronic pain, including neuropathic pain and pain associated with conditions like rheumatoid arthritis and cancer .
  • Neurological Disorders : It may serve as a treatment option for neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia by enhancing cognitive functions and providing neuroprotection .

b. Inhibition of Monoamine Oxidase B

There is evidence suggesting that this compound can inhibit monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's . This inhibition could also aid in mood stabilization and smoking cessation.

Antimicrobial Activity

Research has indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Kinase Inhibition

Another application area for this compound lies in its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their inhibition can be beneficial in cancer therapy. The compound's structural features make it a candidate for further exploration in this field .

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is critical for optimizing the efficacy and safety profiles of new therapeutic agents derived from this scaffold .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Modulation of mGluRsTreatment for chronic pain, neurological disorders (Alzheimer's, Parkinson's)
Inhibition of MAO-BPotential use in neurodegenerative diseases and mood stabilization
Antimicrobial ActivityEfficacy against bacterial strains; potential for new antibacterial agents
Kinase InhibitionTargeting cell signaling pathways; relevance in cancer therapy
Structure-Activity RelationshipOptimization of therapeutic agents through structural modifications

Case Studies

Case Study 1: Chronic Pain Management
A study highlighted the effectiveness of compounds similar to this compound in alleviating chronic pain symptoms in animal models. The results indicated a significant reduction in pain responses compared to control groups.

Case Study 2: Neuroprotection
Research focusing on neurodegenerative diseases found that the compound exhibited protective effects on neuronal cells exposed to neurotoxic agents. This suggests its potential role as a neuroprotective agent in Alzheimer’s disease models.

Mecanismo De Acción

The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid can be compared with other similar compounds such as:

Actividad Biológica

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid (CAS Number: 887206-72-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the pyrido ring and a carboxylic acid functional group at the 6-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrazine compounds exhibit notable antimicrobial properties. A study focused on various pyrazine derivatives demonstrated that compounds similar to this compound showed promising activity against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve inhibition of key bacterial enzymes, such as GlcN-6-P synthase, which is critical for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Level
This compoundE. coli, P. aeruginosaModerate
PyrazinamideMycobacterium tuberculosisHigh
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneVarious strainsHigh

Anticancer Activity

The anticancer potential of heterocyclic compounds has been extensively studied. Notably, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against ovarian cancer cell lines, suggesting that modifications in the structure can enhance their anticancer properties .

Case Study: Ovarian Cancer
In a preliminary screening involving various quinolone derivatives, one compound demonstrated a GI50 value significantly lower than standard treatments, indicating higher potency against cancer cells. The structure–activity relationship (SAR) studies suggested that specific substitutions at the C-7 position are crucial for enhancing anticancer activity .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies indicated that this compound could effectively bind to target proteins involved in cell signaling pathways related to cancer and microbial resistance .

Propiedades

IUPAC Name

7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-4-3-5-7(11-2-1-10-5)12-6(4)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRJGGQQZPMOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.